1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family This class of compounds is characterized by a unique three-dimensional structure that imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane typically involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a continuous flow process that generates [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species.
Introduction of Chloromethyl and Fluorophenyl Groups: The chloromethyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the continuous flow synthesis process to generate [1.1.1]propellane and subsequently derivatizing it into this compound. This approach allows for the efficient production of gram quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane involves its interaction with molecular targets through nucleophilic substitution reactions. The chloromethyl group acts as an electrophile, allowing nucleophiles to attack and form new bonds. This reactivity is further enhanced by the presence of the fluorophenyl group, which can stabilize the transition state and increase the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(Bromomethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-3-[(2-methylphenyl)methyl]bicyclo[1.1.1]pentane: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane is unique due to the presence of both the chloromethyl and fluorophenyl groups. This combination imparts distinct reactivity and stability, making it valuable for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1-(chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF/c14-9-13-6-12(7-13,8-13)5-10-3-1-2-4-11(10)15/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPBRBHROVNIHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CCl)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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